2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide
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Overview
Description
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine under specific conditions. One common method includes the use of nucleophilic substitution reactions where the chlorine atoms in the pyrimidine ring are replaced by the amino group . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups into the pyrimidine ring.
Scientific Research Applications
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents, antimicrobial agents, and anti-inflammatory drugs.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and proteins involved in various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide include other pyrimidine derivatives such as:
2,4-dichloropyrimidine: Known for its use in the synthesis of medicinally important compounds.
2,5-dichloropyridine: Used in cross-coupling reactions to introduce aryl groups.
4-amino-2,6-dichloropyridine: Utilized in the synthesis of various organic compounds.
The uniqueness of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide lies in its specific substitution pattern and the presence of the ethylbenzamide group, which can impart distinct pharmacological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C13H12Cl2N4O |
---|---|
Molecular Weight |
311.16 g/mol |
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-ethylbenzamide |
InChI |
InChI=1S/C13H12Cl2N4O/c1-2-16-12(20)8-5-3-4-6-10(8)18-11-9(14)7-17-13(15)19-11/h3-7H,2H2,1H3,(H,16,20)(H,17,18,19) |
InChI Key |
ALNPXJKDQKRBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
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